molecular formula C17H20N4O2 B14398094 4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one CAS No. 86663-15-2

4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one

Cat. No.: B14398094
CAS No.: 86663-15-2
M. Wt: 312.37 g/mol
InChI Key: ICZSWQLWVPMCQY-UHFFFAOYSA-N
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Description

4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one typically involves multiple steps, starting with the preparation of the pyridazinone core. The process often includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{2-[(4-Methyl-6-phenylpyridazin-3-yl)amino]ethyl}morpholin-2-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

86663-15-2

Molecular Formula

C17H20N4O2

Molecular Weight

312.37 g/mol

IUPAC Name

4-[2-[(4-methyl-6-phenylpyridazin-3-yl)amino]ethyl]morpholin-2-one

InChI

InChI=1S/C17H20N4O2/c1-13-11-15(14-5-3-2-4-6-14)19-20-17(13)18-7-8-21-9-10-23-16(22)12-21/h2-6,11H,7-10,12H2,1H3,(H,18,20)

InChI Key

ICZSWQLWVPMCQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOC(=O)C2)C3=CC=CC=C3

Origin of Product

United States

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